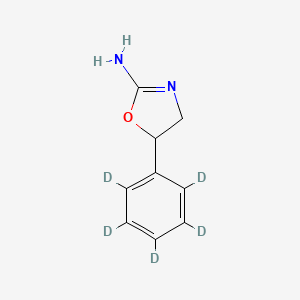

Aminorex-d5 (1.0mg/ml in Acetonitrile)

Description

Contextualization of Deuterated Stable Isotope Internal Standards in Quantitative Analytical Sciences

In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), the use of an internal standard is crucial for accurate and precise measurements. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples, calibrators, and controls. Its primary function is to correct for the potential loss of the analyte during sample preparation and for variations in instrument response.

Deuterated stable isotope internal standards are considered the gold standard in mass spectrometry-based quantitative analysis. These are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612) (²H or D). The key advantages of using deuterated internal standards include:

Similar Chemical and Physical Properties: Deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts (the analyte). This ensures they behave similarly during sample extraction, derivatization, and chromatographic separation.

Co-elution with the Analyte: In chromatography, the deuterated standard typically co-elutes with the analyte, meaning they pass through the analytical column and reach the detector at almost the same time. This synchronous detection helps to compensate for matrix effects, where other components in a complex sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

Distinct Mass-to-Charge Ratio: Despite their similar chemical behavior, the deuterated standard has a higher mass than the analyte due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can accurately quantify the analyte's concentration, even if there are variations in sample volume, extraction efficiency, or instrument performance. This technique, known as isotope dilution mass spectrometry, is renowned for its high precision and accuracy.

Significance of Aminorex-d5 (1.0mg/ml in Acetonitrile) as a Reference Material for Scientific Inquiry

Aminorex-d5 is the deuterated analog of Aminorex, a stimulant drug. As a reference material, Aminorex-d5 is of significant importance in scientific research, particularly in forensic and clinical toxicology, as well as in sports anti-doping analysis. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium. This labeling provides a sufficient mass shift for clear differentiation from the unlabeled Aminorex in mass spectrometric analysis.

The formulation of Aminorex-d5 at a precise concentration of 1.0mg/ml in acetonitrile (B52724) is critical for its function as a certified reference material (CRM). Acetonitrile is a common solvent in analytical chemistry, compatible with many chromatographic techniques. The certified concentration allows laboratories to accurately prepare calibration curves and quality control samples, which are essential for the validation and routine use of quantitative analytical methods.

The significance of Aminorex-d5 as a reference material is underscored by the need for unambiguous identification and precise quantification of Aminorex in various biological matrices. The use of a deuterated internal standard like Aminorex-d5 is a key component of robust and defensible analytical methods.

Table 1: Chemical Properties of Aminorex-d5

| Property | Value |

| Chemical Name | 5-(phenyl-d5)-4,5-dihydro-2-oxazolamine |

| Molecular Formula | C₉H₅D₅N₂O |

| Deuterium Incorporation | 5 Deuterium Atoms |

| Solvent | Acetonitrile |

| Concentration | 1.0 mg/ml |

Overview of Research Domains Benefitting from Aminorex-d5 Applications

The application of Aminorex-d5 as an internal standard is predominantly found in research domains that require the highly sensitive and specific detection and quantification of Aminorex. These include:

Forensic Toxicology: Aminorex is a controlled substance, and its detection in post-mortem or driving under the influence of drugs (DUID) cases is a critical aspect of forensic investigation. Furthermore, Aminorex has been identified as a metabolite of the veterinary drug levamisole (B84282), which is a common adulterant in illicit cocaine. nih.gov Therefore, the presence of Aminorex in a biological sample can indicate either direct use of the substance or consumption of levamisole-adulterated cocaine. The use of Aminorex-d5 ensures the accuracy of quantitative findings in these complex forensic cases.

Sports Anti-Doping Analysis: Aminorex is listed on the World Anti-Doping Agency's (WADA) list of prohibited substances due to its stimulant properties. Anti-doping laboratories are tasked with detecting the presence of such banned substances in athletes' biological samples (e.g., urine and blood). Isotope dilution mass spectrometry using Aminorex-d5 as an internal standard provides the high level of certainty required to report an adverse analytical finding, which can have significant consequences for an athlete's career.

Clinical Chemistry and Research: In a clinical research context, the accurate measurement of Aminorex levels may be necessary for pharmacokinetic and metabolic studies. Understanding the absorption, distribution, metabolism, and excretion (ADME) of Aminorex, particularly in the context of levamisole metabolism, is crucial for assessing its potential toxicity and effects.

The development and validation of analytical methods are paramount in these fields. A typical LC-MS/MS method for the quantification of Aminorex using Aminorex-d5 would be validated for several parameters to ensure its reliability.

Table 2: Typical Method Validation Parameters for Aminorex Quantification using Aminorex-d5

This table presents representative data for the validation of an LC-MS/MS method for the quantification of Aminorex in a biological matrix, illustrating the performance characteristics achievable with the use of a deuterated internal standard like Aminorex-d5.

| Validation Parameter | Typical Performance Metric |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |

| Precision (CV%) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Matrix Effect | Compensated by the internal standard |

| Recovery | Consistent and reproducible |

Properties

CAS No. |

1246819-51-1 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

167.22 g/mol |

IUPAC Name |

5-(2,3,4,5,6-pentadeuteriophenyl)-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C9H10N2O/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11)/i1D,2D,3D,4D,5D |

InChI Key |

SYAKTDIEAPMBAL-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CN=C(O2)N)[2H])[2H] |

Canonical SMILES |

C1C(OC(=N1)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Aminorex D5 for Research Standards

Regiospecific Deuteration Strategies for Aminorex Precursors

The production of Aminorex-d5 for research and forensic applications necessitates a synthetic approach that ensures the precise and stable incorporation of deuterium (B1214612) atoms. The most common strategy involves introducing the deuterium label at an early stage of the synthesis using a commercially available deuterated starting material. This approach guarantees the regiospecificity of the label in the final molecule.

A robust and well-documented method for synthesizing Aminorex-d5, or its close structural analogues, begins with a deuterated precursor that contains the target phenyl-d5 moiety. uky.edumadbarn.com The use of d5-acetophenone is a key starting point for this strategy. By incorporating the five deuterium atoms on the phenyl ring at the beginning of the synthetic sequence, the isotopic label is carried through the subsequent chemical transformations, ensuring its presence in the final Aminorex-d5 structure. uky.edu This method is advantageous as it avoids potentially inefficient or non-specific hydrogen-deuterium exchange reactions at later stages.

The conversion of d5-acetophenone into the final deuterated oxazoline (B21484) structure is achieved through a multi-step pathway. A representative synthesis, adapted from methods used for related compounds like d5-barbarin, involves three primary steps. uky.edumadbarn.com

Oxime Formation: The synthesis commences with the reaction of d5-acetophenone with an alkyl nitrite, such as butyl nitrite, in an ethoxide/ethanol solution. This reaction converts the ketone into a d5-2-oxo-2-phenylacetaldehyde oxime (d5-oxime). uky.edumadbarn.com

Reduction to Amino Alcohol: The intermediate d5-oxime is then reduced using a powerful reducing agent, typically lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. This step reduces both the oxime and ketone functionalities to yield the corresponding d5-2-amino-1-phenylethan-1-ol (d5-phenylethanolamine). uky.edumadbarn.com This amino alcohol is the direct precursor to the oxazoline ring system.

Cyclization (Ring Closure): The final step is the formation of the 2-amino-oxazoline ring. While the direct synthesis to 2-amino-5-(phenyl-d5)-2-oxazoline (Aminorex-d5) involves reaction with cyanogen (B1215507) bromide, a closely related synthesis for a similar analogue involves reacting the d5-phenylethanolamine with carbon disulfide in the presence of a base like pyridine (B92270) to form a 2-oxazolidinethione. uky.edumadbarn.com This highlights a common cyclization strategy for forming the 5-phenyl-oxazolidine core structure from the d5-phenylethanolamine precursor.

This synthetic sequence is effective in producing the deuterated target compound with the isotopic label confined to the phenyl ring. uky.edu

Table 1: Multi-Step Synthesis Pathway Overview

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | d5-Acetophenone | Butyl nitrite, Sodium ethoxide/Ethanol | d5-2-oxo-2-phenylacetaldehyde oxime |

| 2 | d5-Oxime | Lithium aluminum hydride (LiAlH4), Anhydrous ether | d5-2-amino-1-phenylethan-1-ol |

| 3 | d5-Phenylethanolamine | Cyclizing Agent (e.g., Cyanogen Bromide) | Aminorex-d5 |

Analytical Characterization Techniques for Confirming Aminorex-d5 Structural Integrity and Purity

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecule, which is crucial for unambiguous molecular formula confirmation. uky.edu For Aminorex-d5 (C₉H₅D₅N₂O), the expected monoisotopic mass is different from its non-deuterated counterpart. HRMS analysis can confirm the mass of the protonated molecule [M+H]⁺ with high precision (typically to four or more decimal places). For instance, a related d5-phenyl analogue, d5-barbarin, presented a [M+H]⁺ ion at m/z 185.0795, which was in excellent agreement with the calculated value of 185.0791 for its molecular formula C₉H₄D₅NOS. uky.edu Similar precision would be expected for Aminorex-d5. Furthermore, analyzing the isotopic abundance pattern can provide further confirmation of the incorporation of five deuterium atoms. uky.edu

Table 2: HRMS Data for a Representative Phenyl-d5 Analogue

| Parameter | Description | Example Value (d5-barbarin) |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) | Positive |

| Molecular Ion | Protonated Molecule [M+H]⁺ | [M+H]⁺ |

| Calculated m/z | Theoretical mass-to-charge ratio for C₉H₄D₅NOS | 185.0791 |

| Found m/z | Experimentally measured mass-to-charge ratio | 185.0795 |

Data adapted from a study on a structurally similar compound to illustrate the technique's application. uky.edu

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of the synthesized Aminorex-d5. uky.edu A reversed-phase HPLC (RP-HPLC) method is typically employed, often using a C18 column. The sample is eluted using a gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.05% formic acid). uky.edu Purity is assessed by detecting the eluting compounds with a UV detector at an appropriate wavelength (e.g., 280 nm). uky.edu The purity is calculated based on the relative area of the principal peak compared to the total area of all observed peaks in the chromatogram. For use as a reference standard, purity is typically required to be greater than 98%. uky.edumadbarn.com

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase (e.g., C18) |

| Eluent A | Deionized water with 0.1% trifluoroacetic acid |

| Eluent B | Acetonitrile with 0.05% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Purity Specification | >98% |

Parameters based on a method for a structurally similar compound. uky.edu

Production and Certification Protocols for Aminorex-d5 Reference Materials

The production of Aminorex-d5 as a certified reference material (CRM) is a meticulous process that involves precise synthetic methodologies, rigorous structural elucidation, and stringent certification protocols to ensure its identity, purity, and isotopic enrichment. These reference materials are crucial for a variety of analytical applications, including their use as internal standards in forensic, toxicological, and clinical research. The designation "1.0mg/ml in Acetonitrile" indicates that the final product is a solution standard, prepared with high accuracy.

Synthetic Methodologies

The synthesis of Aminorex-d5, specifically 5-(phenyl-d5)-4,5-dihydro-1,3-oxazol-2-amine, involves the strategic incorporation of five deuterium atoms onto the phenyl ring. While specific, proprietary synthesis routes for commercial reference standards are often not published in detail, a plausible and established chemical approach can be inferred from general deuteration techniques and known syntheses of aminorex and related compounds. nih.govwikipedia.org

A common strategy begins with a deuterated precursor. The synthesis likely commences with d6-benzene or a similarly deuterated phenyl-containing starting material. A key intermediate in the synthesis of aminorex is 2-amino-1-phenylethanol. wikipedia.org For the deuterated analog, the corresponding intermediate would be 2-amino-1-(phenyl-d5)-ethanol. This precursor can be synthesized from d5-acetophenone. uky.edu

A generalized synthetic scheme can be outlined as follows:

Preparation of d5-2-amino-1-phenylethanol : This key intermediate is prepared from a deuterated phenyl precursor. For instance, d5-acetophenone can be converted to d5-2-oxo-2-phenylacetaldehyde oxime, which is then reduced, for example with lithium aluminum hydride (LiAlH4), to yield d5-2-amino-1-phenylethan-1-ol. uky.edu

Cyclization Reaction : The synthesized d5-2-amino-1-phenylethanol is then reacted with cyanogen bromide (BrCN) or a safer cyanate (B1221674) salt to form the 2-amino-oxazoline ring. wikipedia.orgbionity.com This addition/cyclization reaction directly yields the Aminorex-d5 molecule.

Purification : Following the reaction, the crude product undergoes extensive purification. Techniques such as recrystallization and column chromatography are employed to remove impurities, unreacted starting materials, and by-products to achieve a high chemical purity, typically greater than 98%. uky.edu

Structural Elucidation and Isotopic Purity

After synthesis and purification, comprehensive analytical testing is performed to confirm the chemical structure, verify the position of the deuterium labels, and determine the isotopic enrichment.

Mass Spectrometry (MS) : This is a primary technique for confirming the successful incorporation of deuterium atoms. The mass spectrum of Aminorex-d5 will show a molecular ion peak (M+) at m/z 167, which is five mass units higher than that of non-deuterated Aminorex (m/z 162). erowid.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition. Fragmentation patterns are also analyzed to ensure the deuterium atoms are located on the phenyl ring. uky.eduerowid.org

¹H NMR (Proton NMR) : The ¹H NMR spectrum of Aminorex-d5 would show the signals corresponding to the protons on the oxazoline ring. Crucially, the signals typically observed for the aromatic protons of the phenyl group (around 7.35 δ) in the spectrum of unlabeled aminorex would be absent or significantly diminished, confirming the successful deuteration of the phenyl ring. erowid.org

²H NMR (Deuterium NMR) : This technique can be used to directly observe the deuterium nuclei, confirming their presence and location on the aromatic ring.

¹³C NMR (Carbon NMR) : The carbon spectrum confirms the carbon skeleton of the molecule. The signals for the deuterated carbons of the phenyl ring will show characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts compared to the non-deuterated compound.

The combination of these techniques provides definitive structural proof and allows for the calculation of isotopic purity, which is a critical parameter for a reference standard.

Certification Protocols

The production of Aminorex-d5 as a Certified Reference Material (CRM) must adhere to strict quality management systems, often under accreditation to international standards such as ISO 17034 ("General requirements for the competence of reference material producers"). lgcstandards.comlgcstandards.com

The certification process includes:

Identity Confirmation : As detailed above, the identity of the material is unequivocally confirmed using multiple analytical techniques (e.g., MS, NMR, IR).

Purity Determination : The chemical purity of the synthesized material is determined using high-performance liquid chromatography (HPLC) or gas chromatography (GC). uky.edu Purity is often assessed by multiple methods to ensure accuracy.

Concentration Measurement : For solution standards like "Aminorex-d5 (1.0mg/ml in Acetonitrile)", the concentration is prepared gravimetrically using a calibrated balance and verified using a validated quantitative analytical method, such as HPLC with UV or MS detection, calibrated against a previously certified solid reference material.

Homogeneity and Stability Testing : The batch is tested for homogeneity to ensure that every vial in the batch has the same concentration. Stability studies are also conducted under various conditions to establish an expiry date and recommended storage conditions.

Certificate of Analysis (CoA) : A comprehensive Certificate of Analysis is issued with the product. chemtos.com This document provides all critical information, including the certified concentration and its uncertainty, chemical purity, isotopic enrichment, methods used for certification, and storage instructions.

Table 1: Chemical and Physical Properties of Aminorex-d5

| Property | Value |

|---|---|

| IUPAC Name | 5-(2,3,4,5,6-pentadeuteriophenyl)-4,5-dihydro-1,3-oxazol-2-amine lgcstandards.com |

| Alternate Names | 4,5-Dihydro-5-(phenyl-d5)-2-oxazolamine, 2-Amino-5-(phenyl-d5)-2-oxazoline lgcstandards.com |

| CAS Number | 1246819-51-1 lgcstandards.com |

| Molecular Formula | C₉H₅D₅N₂O |

| Molecular Weight | 167.22 g/mol lgcstandards.com |

Table 2: Representative Analytical Data for Aminorex-d5 Certification

| Analytical Test | Method | Specification / Typical Result |

|---|---|---|

| Identity | ¹H NMR, Mass Spectrometry | Conforms to structure |

| Chemical Purity | HPLC | ≥98% |

| Isotopic Purity | Mass Spectrometry | ≥99 atom % D |

| Certified Concentration | Gravimetry / HPLC-UV | 1.00 mg/mL ± Uncertainty |

| Solvent | - | Acetonitrile |

Advanced Analytical Methodologies Employing Aminorex D5 As a Stable Isotope Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS has become the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. The development of an LC-MS/MS method using Aminorex-d5 involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Optimization of Chromatographic Parameters for Aminorex and its Metabolites

The goal of chromatographic optimization is to achieve efficient separation of the analyte of interest from matrix components and potential isomers, ensuring accurate quantification. longdom.org For aminorex and its metabolites, reversed-phase liquid chromatography (RPLC) is a commonly employed technique.

Key parameters that are systematically optimized include:

Column Selection: C18 columns are frequently used for the separation of compounds like aminorex. nih.govnih.gov The choice of column dimensions (length, internal diameter) and particle size can impact separation efficiency and analysis time. longdom.orgnih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often containing a buffer like ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net The gradient elution program, which involves changing the proportion of the organic solvent over time, is carefully adjusted to achieve optimal separation of aminorex and its metabolites. nih.govnih.gov

Flow Rate: The flow rate of the mobile phase affects both the analysis time and the separation efficiency. longdom.org

Column Temperature: Maintaining a consistent column temperature is crucial for reproducible retention times. longdom.orgnih.gov

Table 1: Example of Optimized Chromatographic Parameters for Aminorex Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 2.1 x 50 mm, 2.5 µm) nih.gov |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.2% Acetic Acid nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Gradient | Optimized for separation of aminorex and metabolites |

| Flow Rate | 0.4 mL/min nih.gov |

| Column Temperature | 40 °C nih.gov |

| Injection Volume | 5 µL nih.gov |

Mass Spectrometric Parameters and Ion Transition Optimization (e.g., Multiple Reaction Monitoring)

Tandem mass spectrometry provides a high degree of selectivity and sensitivity for quantitative analysis. The optimization of MS parameters is crucial for achieving the desired limits of detection and quantification.

For the analysis of aminorex and its deuterated internal standard, Aminorex-d5, the instrument is typically operated in the positive electrospray ionization (ESI+) mode. The most critical aspect of MS/MS method development is the selection and optimization of precursor and product ion transitions for Multiple Reaction Monitoring (MRM). nih.govscirp.org

The process involves:

Infusion and Tuning: A solution of aminorex and Aminorex-d5 is infused into the mass spectrometer to determine the optimal ionization conditions and to identify the most abundant precursor ions (typically the protonated molecule, [M+H]+).

Collision-Induced Dissociation (CID): The precursor ions are then fragmented in the collision cell to generate product ions. The collision energy is optimized to maximize the signal of the most intense and specific product ions. chromatographyonline.com

MRM Transition Selection: At least two MRM transitions are typically monitored for each analyte—a quantifier ion for concentration measurement and a qualifier ion for identity confirmation. researchgate.net

Table 2: Illustrative MRM Transitions for Aminorex and Aminorex-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

|---|---|---|---|---|

| Aminorex | 177.1 | 105.1 | 77.1 | Optimized Value |

| Aminorex-d5 | 182.1 | 110.1 | 82.1 | Optimized Value |

Note: The specific m/z values and collision energies would be determined empirically during method development.

Method Validation Protocols for Quantitative Bioanalysis Utilizing Aminorex-d5

A comprehensive method validation is required to ensure that the analytical method is reliable and suitable for its intended purpose. ich.orgeuropa.eueuropa.eu Regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide a framework for these validation studies. nih.gov The use of a stable isotope-labeled internal standard like Aminorex-d5 is crucial for meeting the stringent requirements for accuracy and precision. lcms.cz

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ich.org

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A linear model with appropriate weighting is often used. nih.gov

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision. nih.gov

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. nih.gov The use of a co-eluting stable isotope-labeled internal standard like Aminorex-d5 helps to compensate for these effects. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions. ich.org

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization and Analytical Protocols

While LC-MS/MS is often preferred, GC-MS remains a powerful technique for the analysis of certain compounds. Due to the polar nature of aminorex, derivatization is necessary to increase its volatility and improve its chromatographic behavior for GC-MS analysis.

Derivatization Strategies for Enhanced Volatility and Detection (e.g., bis-trimethylsilyl-derivative)

Derivatization involves chemically modifying the analyte to make it more amenable to GC analysis. jfda-online.com For aminorex, a common strategy is silylation, which replaces active hydrogen atoms with nonpolar trimethylsilyl (B98337) (TMS) groups.

One such derivatization involves the formation of a bis-trimethylsilyl (2-TMS) derivative of aminorex. researchgate.net This can be achieved by reacting the extracted analyte with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). uni-mainz.de The use of a deuterated internal standard like Aminorex-d5 is also beneficial in GC-MS to correct for variability during the derivatization and injection process. nih.gov

It is important to note that some derivatization methods can lead to the formation of derivatives that are indistinguishable from those of constitutional isomers, which can lead to misinterpretation of results. uni-mainz.de

GC Column Selection and Temperature Programming for Chromatographic Resolution

The separation of the derivatized aminorex from other sample components is achieved on a GC column. phenomenex.com

Column Selection: The choice of the stationary phase is the most critical factor in achieving the desired separation. greyhoundchrom.comgcms.cz For the analysis of derivatized aminorex, a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is often suitable. uni-mainz.de

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Abemaciclib |

| Acetonitrile |

| Aminorex |

| Aminorex-d5 |

| Ammonium acetate |

| Amphetamine |

| Ampicillin |

| Benzoylecgonine |

| Benzoylecgonine-D3 |

| bis-trimethylsilyl-derivative |

| Bupropion |

| Citalopram |

| Citalopram-D6 |

| Cocaine |

| Cyclobenzaprine |

| Dextromethorphan |

| Diphenhydramine |

| Ethyl methanesulphonate |

| Ketamine |

| Ketamine-D4 |

| Levamisole (B84282) |

| Methanol |

| Methyl methanesulphonate |

| Metoclopramide |

| N,O-bis(trimethylsilyl)trifluoroacetamide |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide |

| Nordiazepam-D5 |

| O-desmethylvenlafaxine |

| Palbociclib |

| p-hydroxy-PTHIT |

| Phenyltetrahydroimidazothiazole |

| Ribociclib |

| Tetramisole |

Application of Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Comprehensive Profiling

LC-HRMS has become an indispensable tool for the analysis of small molecules in biological systems due to its high sensitivity, selectivity, and ability to provide accurate mass measurements. nih.gov In this context, Aminorex-d5 plays a critical role in both untargeted screening and precise quantification. The full-scan acquisition mode of HRMS allows for the retrospective analysis of data for previously untargeted analytes. elsevierpure.comkcl.ac.uk

Untargeted metabolomics aims to comprehensively measure all small molecules in a biological sample to identify biomarkers or understand metabolic pathways. nih.govresearchgate.net These studies are often challenged by the vast number of signals generated, many of which may not be of biological origin. nih.govresearchgate.net The inclusion of a stable isotope-labeled internal standard like Aminorex-d5 is crucial for quality control and data processing within these complex workflows. nih.govthermofisher.com

In a typical untargeted workflow, a known amount of Aminorex-d5 is spiked into every sample before preparation. During LC-HRMS analysis, its distinct mass-to-charge ratio (m/z) allows it to be easily distinguished from endogenous metabolites. d-nb.info The consistent detection of the internal standard across all samples serves several purposes:

Quality Control: It helps monitor the stability and performance of the LC-HRMS system throughout the analytical run.

Data Normalization: The peak intensity of Aminorex-d5 can be used to normalize the intensities of other detected features, correcting for variations in sample volume or instrument response.

Retention Time Alignment: As a fixed reference point, it aids software algorithms in aligning retention times across different samples, which is critical for comparing metabolic profiles.

While Aminorex-d5 itself is not used to identify unknown metabolites, its presence ensures the data quality required for reliable downstream statistical analysis and metabolite identification.

Table 1: Interactive Data Table of an Untargeted LC-HRMS Workflow Incorporating Aminorex-d5

| Workflow Step | Description | Role of Aminorex-d5 |

|---|---|---|

| Sample Collection | Biological samples (e.g., serum, urine) are collected. | N/A |

| Internal Standard Spiking | A precise volume of Aminorex-d5 (1.0mg/ml in Acetonitrile) is added to each sample. | Introduces a known reference compound for quality control and normalization. |

| Sample Preparation | Proteins are precipitated, and metabolites are extracted (e.g., using organic solvents). texilajournal.com | Experiences the same extraction inefficiencies or sample loss as the target analytes. |

| LC-HRMS Analysis | The sample extract is injected into the LC-HRMS system for separation and detection in full-scan mode. researchgate.net | Provides a consistent signal for retention time alignment and instrument performance monitoring. |

| Data Processing | Software performs peak picking, alignment, and feature detection. d-nb.info | Used as a reference point for retention time correction and signal normalization algorithms. |

| Statistical Analysis | Multivariate statistical methods are used to compare profiles between sample groups and identify significant features. | Normalized data provides more reliable statistical outcomes. |

| Metabolite Identification | Significant features are identified by matching accurate mass and fragmentation patterns to spectral libraries. thermofisher.com | Ensures the underlying data used for identification is of high quality. |

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy in quantitative analysis. nih.govspringernature.com This technique relies on adding a known quantity of an isotopically labeled version of the analyte (e.g., Aminorex-d5) to the sample. nih.gov Because the labeled standard is chemically identical to the unlabeled analyte, it co-elutes chromatographically and exhibits the same behavior during sample extraction and ionization in the mass spectrometer. texilajournal.com

The key principle of IDMS is that the ratio of the mass spectrometer's response for the native analyte to that of the labeled internal standard is directly proportional to their concentration ratio. By measuring this response ratio, the concentration of the native Aminorex can be calculated with exceptional precision, as the method effectively corrects for both sample loss during preparation and fluctuations in instrument signal. nih.govresearchgate.net This approach is superior to external or matrix-matched calibration without a proper internal standard. nih.gov

Table 2: Interactive Data Table of Analyte Quantification using IDMS with Aminorex-d5

| Parameter | Value | Description |

|---|---|---|

| Concentration of Aminorex-d5 (IS) Spiked | 10 ng/mL | A known amount of the internal standard is added to the unknown sample. |

| Peak Area of Aminorex (Analyte) | 85,000 | Instrument response for the native analyte, measured by HRMS. |

| Peak Area of Aminorex-d5 (IS) | 98,000 | Instrument response for the stable isotope-labeled internal standard. |

| Response Factor (RF) | 1.05 | Determined from a calibration standard where (AreaAnalyte/AreaIS) / (ConcAnalyte/ConcIS). Assumed here for calculation. |

| Calculated Analyte Concentration | 9.11 ng/mL | Calculated as: (AreaAnalyte / AreaIS) * ConcIS * (1/RF). |

Considerations for Matrix Effects and Calibration Curve Optimization using Aminorex-d5 in Complex Biological Samples

A major challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components in a complex sample (like lipids, salts, or metabolites in plasma) interfere with the ionization of the target analyte. bataviabiosciences.comnih.gov This interference can either suppress or enhance the analyte's signal, leading to significant quantification errors. chromatographyonline.comnih.gov

The use of a stable isotope-labeled internal standard like Aminorex-d5 is the most effective strategy to mitigate matrix effects. thermofisher.com Since Aminorex-d5 has virtually identical physicochemical properties to native Aminorex, it is affected by ion suppression or enhancement in the exact same manner. nih.gov When a ratio of the analyte peak area to the internal standard peak area is used for quantification, the matrix effect is effectively canceled out. texilajournal.comthermofisher.com

This normalization is crucial for constructing accurate and reliable calibration curves. For optimal results, calibration standards should be prepared in a matrix that is as close as possible to the actual samples (a "matrix-matched" calibration). nih.govresearchgate.net By spiking both the analyte and Aminorex-d5 across a range of concentrations into a blank biological matrix, a calibration curve is generated by plotting the peak area ratio against the concentration ratio. This approach ensures that the calibration standards are subjected to the same matrix effects as the unknown samples, yielding highly accurate quantitative data. researchgate.netlcms.cz

Table 3: Interactive Data Table Comparing Calibration Slopes with and without Aminorex-d5 in a Complex Matrix

| Calibration Method | Matrix | Calibration Curve Slope | Correlation Coefficient (r²) | Indication |

|---|---|---|---|---|

| External Calibration (Analyte Only) | Solvent (e.g., Acetonitrile) | 15,000 | 0.999 | Ideal response without matrix interference. |

| External Calibration (Analyte Only) | Biological Matrix (e.g., Plasma) | 9,500 | 0.998 | Significant signal suppression (a 37% decrease in slope) due to matrix effects. nih.gov |

| Internal Calibration (Analyte/IS Ratio) | Biological Matrix (e.g., Plasma) | 14,500 | 0.999 | The use of Aminorex-d5 effectively compensates for the matrix effect, restoring the slope close to the ideal value. thermofisher.com |

Research Applications of Aminorex D5 in Investigating Biotransformation and Trace Detection

Elucidation of Aminorex Metabolic Pathways and Metabolite Identification in Biological Systems

The study of how a compound is processed by a living organism is fundamental to understanding its pharmacological and toxicological profile. Aminorex-d5 is instrumental in these investigations, providing a stable, reliable reference for tracking the biotransformation of aminorex.

In Vitro Enzyme Kinetics and Metabolic Stability Studies using Aminorex-d5 as a Reference

In vitro studies using liver microsomes, hepatocytes, and recombinant enzymes are essential for predicting a compound's metabolic fate in vivo. In these assays, Aminorex-d5 is used as an internal standard to accurately quantify the rate of disappearance of the parent compound (aminorex) and the formation of its metabolites over time. This allows researchers to determine key enzymatic parameters. The use of stable isotope-labeled internal standards like Aminorex-d5 is crucial for compensating for variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of the quantitative data. clearsynth.comnih.govnih.gov

These studies are vital for:

Identifying the primary enzymes responsible for aminorex metabolism (e.g., cytochrome P450 isoforms).

Determining the rate of metabolism , which helps in predicting the compound's half-life and potential for accumulation in the body.

Screening for potential drug-drug interactions by assessing the inhibitory or inductive effects of other compounds on aminorex metabolism.

Animal Model Pharmacokinetic Investigations: Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis using Deuterated Standards

Animal models are indispensable for understanding the complete pharmacokinetic profile of a compound. biotechfarm.co.ilmsdvetmanual.com Deuterated standards such as Aminorex-d5 are fundamental to the accurate analysis of samples from these studies. Following administration of aminorex to an animal model, biological samples (e.g., plasma, urine, tissues) are collected at various time points. Aminorex-d5 is added to these samples during processing to serve as an internal standard for quantification by techniques like liquid chromatography-mass spectrometry (LC-MS). lcms.cz

A study on the pharmacokinetics of aminorex in horses provides a clear example of the data generated in such investigations. nih.govdntb.gov.ua After intravenous and oral administration, plasma and urine concentrations were measured to determine key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Aminorex in Horses

| Parameter | Intravenous (IV) Administration (Median) | Oral (PO) Administration (Median) |

|---|---|---|

| α Half-life (hours) | 0.04 | N/A |

| β Half-life (hours) | 2.30 | 1.93 |

| γ Half-life (hours) | 18.82 | 23.57 |

| Total Body Clearance (mL/min/kg) | 37.26 | N/A |

| Fractional Absorption (%) | N/A | 81.8 |

These ADME studies, facilitated by the use of deuterated standards, provide a comprehensive understanding of how the drug is absorbed into the bloodstream, distributed to various tissues, metabolized by the liver and other organs, and ultimately eliminated from the body. biotechfarm.co.ilmsdvetmanual.com

Identification of Aminorex as a Metabolite of Precursor Compounds (e.g., Levamisole (B84282), Barbarin)

Aminorex is not only studied as a primary compound but is also a known metabolite of other substances, a fact with significant implications in both clinical and forensic contexts. nih.govdaneshyari.comnih.gov Aminorex-d5 is crucial for confirming the metabolic conversion of these precursors to aminorex.

Levamisole: This anthelmintic drug, used in both veterinary and human medicine, has been shown to be metabolized to aminorex. nih.govnih.govresearchgate.net This has been a significant issue in equine sports, where the administration of levamisole can lead to a positive drug test for the banned substance aminorex. thehorse.comnih.gov Studies have confirmed this metabolic link in horses, canines, and humans. nih.govnih.gov The use of Aminorex-d5 as an internal standard allows for the accurate quantification of aminorex in urine and plasma samples following levamisole administration, establishing a clear metabolic relationship. tiaft.orgresearchgate.net

Barbarin: Research has also identified a natural source of aminorex. Barbarin, a compound found in plants of the Brassicaceae family (such as Barbarea vulgaris or "Yellow Rocket"), can be converted to aminorex in horses. researchgate.netnih.govnih.govresearchgate.net This discovery was crucial for explaining aminorex positives in horses with no history of levamisole administration. researchgate.netuky.edu In studies investigating this pathway, Aminorex-d5 would be the ideal internal standard to confirm and quantify the presence of aminorex in urine after the ingestion of these plants. nih.gov

Forensic Toxicology Research: Methodologies for Aminorex Detection in Biological Samples

In forensic toxicology, the accurate and reliable detection of prohibited or controlled substances is paramount. Aminorex-d5 is an indispensable tool in the development and validation of analytical methods for aminorex.

Discrimination of Aminorex from Constitutional Isomers and Structurally Related Analogs using Aminorex-d5

A significant analytical challenge in forensic toxicology is the differentiation of a target compound from its isomers—molecules that have the same chemical formula but different structural arrangements. uva.nl Aminorex has constitutional isomers, such as 4-phenyl-2-imidazolidinone (B132491), which can pose a risk of misidentification if the analytical method lacks sufficient selectivity. nih.govuni-mainz.deresearchgate.net

The use of Aminorex-d5 as an internal standard is critical in chromatographic methods like gas chromatography-mass spectrometry (GC-MS) and LC-MS. uva.nlnih.gov While the deuterated standard will have a slightly different mass, it will have nearly identical chromatographic retention time and ionization properties to the non-deuterated aminorex. This co-elution helps to confirm the identity of the aminorex peak and allows for its accurate quantification, even in the presence of closely eluting isomers. lcms.cz Research has shown that without careful chromatographic separation, some analytical techniques might misinterpret 4-phenyl-2-imidazolidinone as aminorex. nih.govuni-mainz.de The use of a stable isotope-labeled internal standard like Aminorex-d5 enhances the reliability of the identification.

Application in Equine Forensic Chemistry for Prohibited Substance Monitoring

Aminorex is classified as a banned substance in equine sports due to its stimulant properties. horseandhound.co.ukifhaonline.orgresearchgate.net Consequently, racing authorities have a zero-tolerance policy for its detection in post-competition samples. The development of sensitive and specific detection methods is therefore a priority in equine forensic chemistry.

Aminorex-d5 is routinely used as an internal standard in methods developed to detect and quantify aminorex in equine urine and plasma. escholarship.org Its use ensures the accuracy and reliability of test results, which is crucial given the significant penalties for a positive finding. researchgate.netuky.edu The ability to accurately quantify aminorex is also important in investigations to determine the potential source of the substance, whether from the administration of levamisole or from the ingestion of plants containing barbarin. researchgate.netnih.govuky.edu

Table 2: Detection of Aminorex in Horses After Administration of Different Precursors

| Precursor Administered | Animal Model | Matrix | Key Finding | Reference |

|---|---|---|---|---|

| Levamisole | Horse | Urine and Plasma | Aminorex and its isomer rexamino (B29729) were detected. | nih.gov |

| Barbarea vulgaris (plant) | Horse | Urine | Aminorex was identified in post-administration urine samples. | researchgate.net |

| Levamisole (7-day dosing) | Horse | Urine | Aminorex was detectable for 3 days after the final dose. | madbarn.com |

The use of Aminorex-d5 in these forensic applications underpins the integrity of anti-doping programs in equine sports, ensuring that analytical results are robust and legally defensible.

Research into Natural Sources and Precursors of Aminorex in Feedstuffs and Biological Matrices

Investigations into the origins of aminorex in biological samples have revealed that its presence is not exclusively linked to the administration of the synthetic compound or its known pharmaceutical precursors like levamisole. nih.govresearchgate.net Research has identified natural botanical sources that contain precursors capable of metabolizing into aminorex within an animal's system. nih.govuky.edu This discovery has significant implications for forensic and regulatory toxicology, particularly in the context of equine sports, where aminorex is a prohibited substance. nih.gov Unexplained detections of aminorex in horses with no history of levamisole administration prompted researchers to explore environmental and dietary sources. nih.govnih.gov

This research led to the investigation of the Brassicaceae plant family, which is common in pastures and feedstuffs worldwide. nih.govresearchgate.net Specific species within this family have been confirmed to produce compounds that are metabolic precursors to aminorex. nih.govnih.gov

Identification of Barbarea vulgaris as a Natural Source

A pivotal study identified Barbarea vulgaris, commonly known as "Yellow Rocket," as a natural source of aminorex precursors. nih.govresearchgate.net Analysis of urine samples from horses that had consumed freshly harvested, flowering Barbarea vulgaris confirmed the presence of aminorex. nih.govresearchgate.netnih.gov This finding established a direct link between the ingestion of a specific plant and the subsequent detection of the compound in a biological matrix. researchgate.net

The primary precursor identified in Barbarea vulgaris and related Brassicaceae plants is GlucoBarbarin. nih.govresearchgate.netnih.gov This compound metabolizes into Barbarin, which is chemically related to aminorex and is believed to be the direct precursor. nih.govnih.gov The existence of these natural precursors in equine feedstuffs is of major importance, as inadvertent consumption can lead to positive drug tests. nih.govuky.edu

Biomarkers and Intermediary Compounds

Further research has focused on identifying specific biomarkers to differentiate aminorex originating from plant ingestion from that resulting from other sources. nih.gov These studies have examined other species, such as Barbarea stricta and Barbarea orthoceras, and have also led to the identification of resedine as a key intermediary compound. nih.gov

In a study where horses were administered Barbarea stricta and Barbarea orthoceras, aminorex was detected in all collected plasma and urine samples. nih.gov Barbarin was detected in some plasma samples but was notably absent in urine, possibly due to its instability. nih.gov A significant finding was the consistent presence of resedine in the plant material and in all post-administration plasma and urine samples. nih.gov When resedine itself was administered to a horse, aminorex was subsequently detected in the urine samples. nih.gov These results provide strong evidence that resedine is an intermediary in the metabolic pathway from barbarin to aminorex in horses and can serve as a more reliable biomarker for plant-based origin than barbarin alone. nih.gov

The following tables summarize the key findings from controlled administration studies investigating the formation of aminorex from botanical sources.

Table 1: Detection of Aminorex and Related Compounds Following Administration of Barbarea Species to Horses

| Substance Administered | Biological Matrix | Compound Detected | Time to Peak Concentration | Peak Concentration (approx.) |

| Barbarea stricta | Plasma | Aminorex | 10 hours | 0.3 ng/mL |

| Barbarin | 40 minutes | 0.8 ng/mL | ||

| Resedine | 10 hours | 1.8 ng/mL | ||

| Urine | Aminorex | 24-48 hours | 10 ng/mL | |

| Resedine | 24-48 hours | 130 ng/mL | ||

| Barbarea orthoceras | Plasma | Aminorex | 2 hours | 0.2 ng/mL |

| Barbarin | 40 minutes | 0.3 ng/mL | ||

| Resedine | 2 hours | 1.5 ng/mL | ||

| Urine | Aminorex | 24-48 hours | 8 ng/mL | |

| Resedine | 24-48 hours | 110 ng/mL |

Data sourced from a study on the investigation of environmental sources for Aminorex. nih.gov

Table 2: Aminorex Detection Following Administration of Resedine to a Horse

| Substance Administered | Biological Matrix | Compound Detected | Time of Detection | Concentration |

| Resedine | Plasma | Resedine | Up to 48 hours | Qualitatively Identified |

| Aminorex | Not Detected | - | ||

| Urine | Resedine | Up to 96 hours | Qualitatively Identified | |

| Aminorex | Up to 96 hours | Qualitatively Identified |

Data sourced from a study on the investigation of environmental sources for Aminorex. nih.gov

These findings underscore the complexity of tracing the origin of aminorex in biological matrices. The identification of natural precursors like GlucoBarbarin and Barbarin, along with the intermediary biomarker resedine, provides crucial tools for accurately interpreting analytical results in toxicology and anti-doping contexts. nih.gov

Advanced Research Directions and Methodological Innovations Utilizing Aminorex D5

Integration of Artificial Intelligence and Machine Learning for Enhanced Analytical Interpretation of Aminorex-d5 Derived Data

The analysis of complex biological samples via techniques like liquid chromatography-mass spectrometry (LC-MS) generates vast and intricate datasets. The sheer volume and complexity of this data can pose significant challenges for manual interpretation. technologynetworks.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools for processing this complex information, and the use of a stable internal standard like Aminorex-d5 is fundamental to the success of these computational approaches. technologynetworks.comnih.gov

Machine learning algorithms excel at recognizing patterns within large datasets that may be imperceptible to human analysts. sepscience.com In the context of aminorex analysis, ML models can be trained on chromatographic and mass spectrometric data. Aminorex-d5 provides a constant, predictable signal that the algorithm can use as an anchor point to normalize data, correct for matrix effects, and improve the accuracy of quantification. Mass spectrometry is particularly well-suited for ML applications because interpreting the complex spectra often requires expert knowledge, a task at which ML models can excel. sepscience.com

Key applications of AI and ML in this area include:

Automated Peak Picking and Integration: AI algorithms can more accurately and consistently identify and integrate the chromatographic peaks of the target analyte (aminorex) relative to the internal standard (Aminorex-d5), reducing variability between different analysts.

Noise Reduction and Signal Enhancement: Deep learning models can be applied to raw analytical data to filter out background noise, thereby improving the signal-to-noise ratio and lowering the limits of detection and quantification. nih.gov

Predictive Modeling: AI can be used to predict the mass spectra of novel psychoactive substances (NPS) that are structurally related to aminorex, aiding in their tentative identification even before a physical reference standard is available. mdpi.com

The integration of AI and ML promises to increase the speed, accuracy, and objectivity of analytical testing, moving the field towards more data-driven and automated workflows.

Table 1: Applications of AI and Machine Learning in Mass Spectrometry Data Analysis

| Application Area | Description | Benefit in Aminorex-d5 Assays |

|---|---|---|

| Data Processing | Automated recognition and integration of chromatographic peaks. | Improves quantitative accuracy and reproducibility by reliably referencing the stable Aminorex-d5 signal. |

| Spectral Interpretation | AI models are trained to predict fragmentation patterns and identify compounds from their mass spectra. sepscience.com | Aids in the identification of aminorex metabolites or novel related compounds in complex samples. |

| Quality Control | ML algorithms monitor system performance by tracking the consistency of the internal standard's signal over time. | Provides real-time alerts to potential instrument drift or matrix interference, ensuring data integrity. |

| Predictive Analysis | Generative AI models can propose structures and predict the properties of new psychoactive substances. mdpi.com | Helps forensic laboratories anticipate and prepare for the emergence of new aminorex-like stimulants. |

Development of Miniaturized and High-Throughput Analytical Systems for Aminorex-d5 Based Assays

The trend towards miniaturization is a significant development in modern analytical chemistry, driven by the need for faster analysis, reduced sample and reagent consumption, and portability. vdu.ltresearchgate.net Technologies such as paper-based microfluidic analytical devices (μPADs) and capillary electrophoresis are being increasingly applied in forensic and clinical toxicology. vdu.lthilarispublisher.com These systems offer numerous advantages, including low cost and ease of use, making them suitable for point-of-care or in-field testing. hilarispublisher.com

In these miniaturized formats, precise and reproducible quantification is paramount. The use of a deuterated internal standard like Aminorex-d5 is essential to compensate for variations inherent in these systems, such as sample volume fluctuations or matrix effects. A pre-prepared solution of Aminorex-d5 in acetonitrile (B52724) is ideal for integration into the automated, low-volume workflows characteristic of high-throughput screening (HTS). waters.com HTS platforms, often used in the early stages of drug discovery and toxicology screening, rely on rapid and robust analytical methods, typically employing LC-MS/MS, to analyze hundreds or thousands of samples per day. waters.com The consistent and reliable signal from Aminorex-d5 ensures that the quantitative data generated by these high-speed systems is accurate and dependable.

Table 2: Comparison of Miniaturized and High-Throughput Analytical Platforms

| Platform | Principle | Advantages for Aminorex Analysis | Role of Aminorex-d5 |

|---|---|---|---|

| Microfluidic Devices (μPADs) | Sample analysis on a small, paper-based chip. hilarispublisher.com | Low cost, portability, minimal sample volume. hilarispublisher.com | Ensures accurate quantification despite small volumes and potential for matrix interference. |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a narrow capillary. researchgate.net | High separation efficiency, rapid analysis, low reagent consumption. researchgate.net | Corrects for injection volume variability and ensures precise quantitative results. |

| High-Throughput LC-MS/MS | Rapid liquid chromatography coupled with tandem mass spectrometry in an automated workflow. waters.com | Fast analysis times, high sensitivity and selectivity for large batches of samples. waters.com | Provides a constant reference for reliable quantification across extensive sample sets, correcting for instrument variability. |

Expanding the Scope of Deuterated Standards for Novel Psychoactive Substances (NPS) Research

The proliferation of novel psychoactive substances (NPS) presents a continuous challenge to forensic and toxicology laboratories. lgcstandards.com These designer drugs are created to mimic the effects of controlled substances while evading existing regulations. lgcstandards.com A major difficulty in NPS analysis is the frequent lack of certified reference materials for newly emerged compounds, which is a critical component for confirmed identification and accurate quantification. mdpi.com

Isotopically labeled internal standards are the gold standard for quantitative mass spectrometry. The use of deuterated standards, such as Aminorex-d5, is crucial for the reliable quantification of target analytes, especially in complex biological matrices where matrix effects can suppress or enhance the analyte signal. sciex.com As new aminorex analogs and other synthetic stimulants appear on the illicit market, there is a pressing need to synthesize and certify their corresponding deuterated internal standards.

The principles of isotopic labeling are fundamental to modern analytical chemistry. wikipedia.org By incorporating stable isotopes like deuterium (B1214612), the labeled standard becomes chemically identical to the analyte but mass-spectrometrically distinct. musechem.com This allows it to be added at the beginning of the sample preparation process, co-elute chromatographically with the analyte, and experience similar ionization effects in the mass spectrometer's source, thereby providing the most accurate method for quantitative correction. Expanding the library of available deuterated standards is a proactive measure that equips laboratories to identify and quantify new threats as they emerge. sciex.com

Cross-Disciplinary Collaboration and Data Sharing for Global Research Harmonization in Aminorex Analysis

Addressing the global nature of drug trafficking and NPS proliferation requires a coordinated international effort. Cross-disciplinary collaboration and data sharing are essential for developing standardized, robust analytical methods and for understanding emerging drug trends. numberanalytics.com Harmonizing analytical procedures for aminorex and its analogs across different laboratories and jurisdictions is critical for ensuring that data is comparable and that results from one lab can be reliably interpreted by another. nationalacademies.orgfreyrsolutions.com

Effective collaboration involves partnerships between forensic laboratories, academic institutions, public health organizations, and law enforcement agencies. nih.gov Sharing analytical methodologies, including details on the specific internal standards used (e.g., Aminorex-d5), validation data, and anonymized case information, can accelerate the development of best practices. aafs.org Formal data-sharing agreements are recommended to ensure that sensitive information is handled ethically and securely, protecting patient and case confidentiality while advancing scientific research. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.